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molecular formula C7H12O2 B1343806 1-Ethylcyclobutane-1-carboxylic acid CAS No. 150864-94-1

1-Ethylcyclobutane-1-carboxylic acid

Cat. No. B1343806
M. Wt: 128.17 g/mol
InChI Key: XLUXAKJPHJEFKL-UHFFFAOYSA-N
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Patent
US06235780B1

Procedure details

To a solution of lithium diisopropylamide (800 ml; 2.0 M THF solution) in THF (800 ml) was added dropwise over a period of 50 minutes under cooling with ice, a solution of cyclobutanecarboxylic acid (80 g) in THF (100 ml) and the mixture was stirred at room temperature for two hours. To the mixture ethyl iodide (64.0 ml) was added dropwise and the mixture was stirred at room temperature overnight. To the reaction solution was added 2N hydrochloric acid and the mixture was extracted with ethyl acetate. The organic layer was washed by water and a saturated aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate and concentrated to give 1-ethylcyclobutanecarboxylic acid (142 g).
Quantity
800 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
64 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([N-]C(C)C)(C)[CH3:2].[Li+].[CH:9]1([C:13]([OH:15])=[O:14])[CH2:12][CH2:11][CH2:10]1.C(I)C.Cl>C1COCC1>[CH2:1]([C:9]1([C:13]([OH:15])=[O:14])[CH2:12][CH2:11][CH2:10]1)[CH3:2] |f:0.1|

Inputs

Step One
Name
Quantity
800 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
800 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
80 g
Type
reactant
Smiles
C1(CCC1)C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
64 mL
Type
reactant
Smiles
C(C)I
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed by water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)C1(CCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 142 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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